REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:12](OCC)(OCC)([O:14][CH2:15][CH3:16])[CH3:13]>>[C:1]([C:2](=[C:12]([O:14][CH2:15][CH3:16])[CH3:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4])([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
649 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
159 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
a distillation column
|
Type
|
CUSTOM
|
Details
|
over the course of 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
DISTILLATION
|
Details
|
the residual low-boiling components were distilled off under a low vacuum
|
Type
|
CUSTOM
|
Details
|
the excess triethyl orthoacetate was removed at 15 mbar
|
Type
|
DISTILLATION
|
Details
|
The desired product was then distilled over at 0.3 mbar
|
Type
|
CUSTOM
|
Details
|
a head temperature of 100° to 102° C
|
Name
|
Ethyl 2-carboethoxy-3-ethoxy-2-butenoate
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C(C(=O)OCC)=C(C)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |